

# SB-3CT in Antigen-Specific Lung Injury: Protocol and Application Notes

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: SB-3CT

CAS No.: 292605-14-2

Cat. No.: S549042

[Get Quote](#)

This protocol provides a detailed methodology for using the selective MMP-2/MMP9 inhibitor **SB-3CT** in a model of antigen-specific CD8+ T cell-mediated lung injury, based on a published study [1].

## Experimental Workflow

The diagram below illustrates the key stages of the established protocol.

## SB-3CT Antigen-Specific Lung Injury Model Workflow



Click to download full resolution via product page

## Detailed Experimental Protocol

### 1. T Cell Isolation and SB-3CT Treatment

- **T Cell Source:** Isolate CD8+ T cells from the spleens of OT-I Thy1.1+ transgenic mice. These T cells possess a T-cell receptor specific for the ovalbumin (OVA) peptide SIINFEKL [1].
- **In Vitro Activation and Treatment:**
  - Culture isolated OT-I T cells (e.g., 7.5  $\times$  10<sup>5</sup> cells) with  $\gamma$ -irradiated wild-type splenocytes (antigen-presenting cells) pulsed with the OVA peptide (0.7  $\mu$ g/mL) [1].

- Add T-cell activation co-factors: anti-CD28 antibody (2 µg/mL), IL-2 (132 U/mL), and IL-12 (10 ng/mL) [1].
- **SB-3CT Treatment:** Add **SB-3CT** to the culture medium at a final concentration of **10 µM** and incubate for **6 hours** [1]. Include a vehicle control (e.g., DMSO) for comparison.

## 2. Adoptive Transfer and Lung Injury Induction

- **Recipient Mice:** Use CC10-OVA transgenic mice, which express ovalbumin in their lung Clara cells [1].
- **Cell Transfer:** After the 6-hour treatment, harvest the OT-I T cells. Instill approximately (7.5 \times 10^5) **SB-3CT**-treated or vehicle-treated T cells intratracheally into the lungs of anesthetized CC10-OVA mice [1]. The recognition of OVA by the transferred T cells in the lung initiates antigen-specific injury.

## 3. Endpoint Analysis (Day 10 Post-Transfer)

- **Flow Cytometry:** To quantify T-cell recruitment and persistence, prepare single-cell suspensions from perfused lungs. Identify the transferred T cells by staining for Thy1.1+ CD8+ markers and analyze using flow cytometry [1].
- **Histological Assessment:**
  - Inflate and fix lungs with neutral buffered formalin. Embed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) [1].
  - **Lung Injury Scoring:** Score H&E-stained sections in a blinded manner using a standardized method. The cited study scored injury based on observed pathology [1].

## Key Experimental Findings

The table below summarizes the core effects of **SB-3CT** treatment in the antigen-specific lung injury model.

| Experimental Aspect        | Effect of SB-3CT Treatment (10 µM)                                                                 |
|----------------------------|----------------------------------------------------------------------------------------------------|
| T-cell Proliferation       | Abrogated anti-CD3-induced proliferation in wild-type CD4+ and CD8+ T cells [1].                   |
| IL-2 Production            | Reduced in CD4+ and CD8+ MMP9-/- T cells [1].                                                      |
| Intracellular Calcium Flux | Augmented in anti-CD3-stimulated CD4+ and CD8+ T cells following MMP inhibition or deficiency [1]. |

| Experimental Aspect | Effect of SB-3CT Treatment (10 $\mu$ M)                                                                    |
|---------------------|------------------------------------------------------------------------------------------------------------|
| In Vivo Lung Injury | SB-3CT-mediated MMP2/9 inhibition abrogated antigen-specific CD8+ T cell-mediated lung injury in vivo [1]. |

## Critical Reagent Specifications

### SB-3CT Profile

- **Mechanism:** Potent, selective, mechanism-based inhibitor of gelatinases (MMP-2 and MMP-9). It directly binds the catalytic zinc ion [2] [3].
- **Specificity:** Highly selective for MMP-2/9 over other metalloproteinases [4].
  - **MMP-2:** ( $K_i = 13.9 \text{ nM}$ ) [2] [4] [3]
  - **MMP-9:** ( $K_i = 600 \text{ nM}$ ) [2] [4] [3]
- **Formulation for In Vitro Use:** Typically dissolved in DMSO. A common stock concentration is 61 mg/mL (199.08 mM) [3]. The working concentration used in the protocol is **10  $\mu$ M** [1].
- **Formulation for In Vivo Use:** Can be dissolved in a 10% DMSO/saline solution [5] or suspended in a vehicle like carboxymethylcellulose sodium (CMC-Na) [3]. Dosing in other disease models often uses **50 mg/kg** via intraperitoneal (i.p.) injection [3] [5].

## Notes and Considerations for Researchers

- **Model Specificity:** This protocol induces injury via an adaptive CD8+ T-cell response to a specific lung antigen. It may not directly replicate injury from other causes like ischemia-reperfusion [6] or ozone exposure [7].
- **MMP Inhibition Dynamics:** **SB-3CT** is metabolized in vivo to an even more potent inhibitor [4]. Consider pharmacokinetics when designing dosing schedules for longer-term studies.
- **Treatment Timing:** The presented protocol involves **pre-treating T cells before transfer**. For interventions after injury onset, other studies have successfully used **SB-3CT** starting **30 minutes post-injury** [5].
- **Control Groups:** Essential control groups include:
  - Vehicle-treated T cells transferred into CC10-OVA mice.
  - **SB-3CT**-treated T cells transferred into wild-type (non-OVA-expressing) mice to control for off-target effects.

Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Endogenous Matrix Metalloproteinases 2 and 9 Regulate ... [pmc.ncbi.nlm.nih.gov]
2. SB-3CT - Selective MMP Inhibitor for Research [apexbt.com]
3. SB-3CT | MMP inhibitor | Mechanism | Concentration [selleckchem.com]
4. SB-3CT [enzo.com]
5. MMP-9 Inhibitor SB-3CT Attenuates Behavioral Impairments ... [pmc.ncbi.nlm.nih.gov]
6. MMP2 and MMP9 contribute to lung ischemia–reperfusion ... [bmcpulmmed.biomedcentral.com]
7. Deflamin Attenuated Lung Tissue Damage in an Ozone ... [mdpi.com]

To cite this document: Smolecule. [SB-3CT in Antigen-Specific Lung Injury: Protocol and Application Notes]. Smolecule, [2026]. [Online PDF]. Available at: [\[https://www.smolecule.com/products/b549042#sb-3ct-antigen-specific-lung-injury-model-protocol\]](https://www.smolecule.com/products/b549042#sb-3ct-antigen-specific-lung-injury-model-protocol)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com